N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide derivative characterized by a tetrahydro-2H-pyran-4-yl group, a 2,2,2-trifluoroethyl moiety, and a thiophen-2-yl substituent. This compound belongs to a class of molecules where the acetamide backbone is functionalized with heterocyclic and fluorinated groups, which are often explored for their enhanced metabolic stability, solubility, and target-binding properties in medicinal chemistry .
The synthesis of such compounds typically involves alkylation or condensation reactions. For example, similar N-substituted tetrahydro-2H-pyran-4-amines are synthesized via multi-step protocols involving ketone reductions, amide couplings, and catalytic hydrogenation (as seen in ) . The thiophene moiety, a sulfur-containing heterocycle, may contribute to π-stacking interactions in biological targets, while the trifluoroethyl group enhances lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(oxan-4-yl)-2-thiophen-2-yl-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c14-13(15,16)9-17(10-3-5-19-6-4-10)12(18)8-11-2-1-7-20-11/h1-2,7,10H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYNQTYEXRVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydro-2H-pyran ring
- Thiophen-2-yl group
- Trifluoroethyl substituent
These functional groups are believed to contribute to its unique biological properties.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The trifluoroethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Preliminary studies suggest that it may modulate neurotransmitter activity or exhibit enzyme inhibition properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For example:
- Case Study 1 : A derivative demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Thiophene derivatives have been noted for their broad-spectrum antibacterial and antifungal activities:
- Case Study 2 : Related thiophene compounds showed significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that the thiophenic structure contributes to this activity .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties:
- Case Study 3 : Research on similar acetamides indicated potential as anxiolytics or antidepressants through modulation of neurotransmitter systems .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
2-(Naphthalen-1-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Key Difference : Replaces the thiophen-2-yl group with a naphthalen-1-yl moiety.
- The planar aromatic system may improve stacking interactions with hydrophobic protein pockets compared to the smaller thiophene ring .
2-(3-Pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide
- Key Difference : Indazole core instead of acetamide; pyridinyl and trifluoroethyl groups.
- The pyridinyl group introduces hydrogen-bonding capability, which may improve target affinity .
CPI-1205 (EZH2 Inhibitor)
- Key Difference : Contains a pyrrolo[3,2-c]pyridin-3-yl group and a trifluoroethyl-substituted pyridine.
- Impact :
Pharmacological and Physicochemical Properties
| Property | Target Compound | 2-(Naphthalen-1-yl) Analogue | CPI-1205 |
|---|---|---|---|
| Molecular Weight | ~335 g/mol (estimated) | ~369 g/mol | 523.5 g/mol |
| LogP | ~2.5 (predicted) | ~3.8 (higher lipophilicity) | 3.1 |
| Key Pharmacophore | Thiophene (π-stacking) | Naphthalene (hydrophobic) | Pyrrolopyridine (H-bonding) |
| Biological Activity | Not reported (inferred epigenetic) | Not reported | EZH2 inhibition (IC₅₀ < 100 nM) |
Substituent-Driven Trends
- Trifluoroethyl Group : Common in analogues (e.g., ), this group enhances metabolic stability by resisting cytochrome P450 oxidation .
- Heterocyclic Moieties : Thiophene (target compound) vs. pyridine () vs. indazole () alters electronic properties and target selectivity.
- Tetrahydro-2H-pyran-4-yl Group : Improves solubility relative to purely aromatic systems, as seen in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
